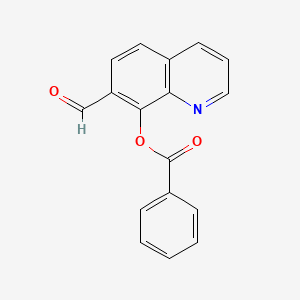

7-Formylquinolin-8-yl benzoate

Overview

Description

7-Formylquinolin-8-yl benzoate is a chemical compound with the molecular formula C17H11NO3 . It is widely used in scientific research due to its exceptional properties, making it valuable in various applications, including drug synthesis and material science.

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in recent years. A time-efficient synthesis of quinolin-8-yl 4-chlorobenzoate, a related compound, was reported via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused with a pyridine moiety, similar to other compounds in the quinoline family . The structure is characterized by multiple reactive sites, allowing it to be utilized in several kinds of organic reactions .Scientific Research Applications

Chemosensors Development

7-Formylquinolin-8-yl benzoate derivatives, such as 8-hydroxyquinoline benzoates, have been synthesized and applied as chemosensors. These compounds exhibit selective sensing capabilities for transition metal ions like Hg2+ and Cu2+. For example, a study highlighted the synthesis of azo dyes based on 8-hydroxyquinoline benzoates, which were effective in sensing Hg2+ ions through color changes observable by the naked eye (Cheng et al., 2008). Another research found that 8-hydroxyquinoline benzoates could act as highly sensitive fluorescent chemosensors for metal ions such as Hg2+ and Cu2+ (Zhang et al., 2005).

Antibacterial Properties

Some derivatives of this compound have been investigated for their antibacterial properties. For instance, research on 8-nitrofluoroquinolone derivatives, which are structurally related, demonstrated interesting antibacterial activity against various strains (Al-Hiari et al., 2007). Moreover, novel 3(4H)-quinazolinone derivatives synthesized from quinazolinylbenzoic acid showed potential antibacterial and antifungal activities (El-Shenawy, 2017).

Potential Antitumor Agents

Compounds derived from this compound have shown promise as antitumor agents. A study on analogs of 2-pyrazoline obtained from chalcones linked to the quinoline moiety reported notable antitumor activity against various cancer cell lines (Insuasty et al., 2013). Additionally, new quinazolines synthesized from these derivatives demonstrated potential as antimicrobial agents, with some showing significant antibacterial activity (Desai et al., 2007).

Properties

IUPAC Name |

(7-formylquinolin-8-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3/c19-11-14-9-8-12-7-4-10-18-15(12)16(14)21-17(20)13-5-2-1-3-6-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZXJWCLXRCVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

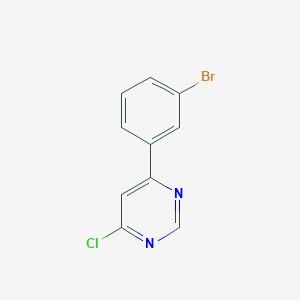

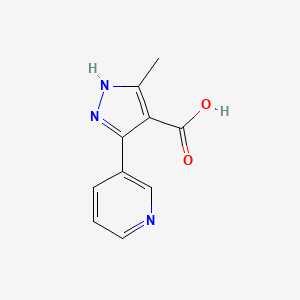

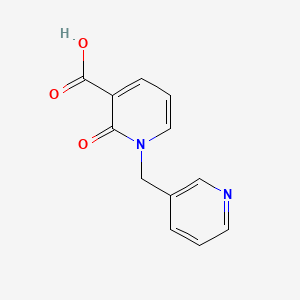

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxylic acid](/img/structure/B1370898.png)

![1-[(Butylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370900.png)